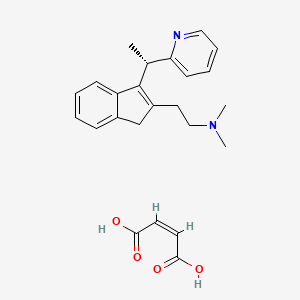

Pyridostatin hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyridostatin(RR-82) Hcl is a G-quadruplex-interacting drug which can promote growth arrest in human cancer cells by inducing replication- and transcription-dependent DNA damage. in vitro: The increased mechanical stability of pyridostatin-bound G-quadruplex permits the determination of a dissociation constant K(d) of 490 ± 80 nM. The free-energy change of binding obtained from a Hess-like process provides an identical K(d) for pyridostatin and a K(d) of 42 ± 3 uM for a weaker ligand RR110. Pyridostatin reduced SRC protein abundance and SRC-dependent cellular motility in human breast cancer cells, validating SRC as a target of this drug.

科学的研究の応用

DNA Structure and Gene Expression

Pyridostatin hydrochloride (PDS) has been investigated for its role in interacting with DNA structures, particularly its ability to target guanine-rich sequences that can adopt non-Watson-Crick structures, such as G-quadruplexes. Rodriguez et al. (2012) demonstrated that PDS induced replication- and transcription-dependent DNA damage in human cancer cells, revealing its potential to modulate the expression of genes containing clusters of G-quadruplex-forming sequences (Rodriguez et al., 2012).

Cancer Research

PDS has shown significant relevance in cancer research. Wang et al. (2015) found that pyridostatin derivatives selectively recognize and stabilize different forms of human telomeric G-quadruplex structures, suggesting their potential as novel anti-cancer agents (Wang et al., 2015). Additionally, Hou et al. (2021) discovered that PDS targets specific proteins in cancer cells, which may provide insights into developing multi-targeting platinum anticancer drugs (Hou et al., 2021).

RNA and DNA G-Quadruplexes

PDS's interaction with RNA G-quadruplex structures has been studied. Rocca et al. (2017) explored the mechanism of action of a PDS derivative, carboxypyridostatin, which exhibits high specificity for RNA over DNA G-quadruplexes (Rocca et al., 2017).

Antifungal Applications

In the context of antifungal research, Chang et al. (2015) investigated a derivative of PDS, pyridoxatin, for its effectiveness against Candida species. They found that pyridoxatin interferes with ergosterol synthesis, offering potential applications in treating fungal infections (Chang et al., 2015).

Biochemical and Molecular Studies

Further biochemical and molecular studies have been conducted to understand PDS's binding and interactions. Koirala et al. (2011) used a laser tweezers method to investigate the interactions of PDS with telomeric G-quadruplexes, providing insights into the mechanical, kinetic, and thermodynamic properties of liganded bio-macromolecules (Koirala et al., 2011).

特性

分子式 |

C31H33ClN8O5 |

|---|---|

分子量 |

633.1 |

同義語 |

Pyridostatin(RR-82) Hcl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-N-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-3-ylacetohydrazide](/img/structure/B1191564.png)